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Compound of Interest

Compound Name: 2-Fluoro-ATP

CAS No.: 1492-62-2

Cat. No.: B075282 Get Quote

Executive Summary
2-Fluoro-ATP (2-F-ATP) is a fluorinated analog of Adenosine-5'-Triphosphate (ATP) modified

at the C2 position of the adenine ring.[1][2][3] Unlike bulky analogs (e.g., 2-MeS-ATP) designed

to drastically alter receptor selectivity, 2-F-ATP is engineered to be isosteric and isoelectronic to

ATP. Its primary utility lies in 19F-NMR spectroscopy, where it serves as a sensitive, non-

perturbing probe for monitoring enzymatic activity and ligand binding.

Key Finding: In most kinase and ATPase systems, 2-F-ATP binding affinity (

or

) is indistinguishable or highly comparable to native ATP. This "stealth" property allows it to act
as a universal substrate for screening without introducing significant steric artifacts.

Chemical & Structural Basis of Binding
To understand the binding differences, we must analyze the atomic-level consequences of the

C2-substitution.

Structural Comparison[4]
Steric Impact: The Van der Waals radius of Fluorine (1.47 Å) is very close to Hydrogen (1.20

Å). This makes 2-F-ATP sterically conservative, allowing it to fit into tight ATP-binding
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pockets (e.g., P-loops of kinases) without clashing.

Electronic Impact: Fluorine is highly electronegative. Substituting H for F at C2 pulls electron

density from the adenine ring.

pKa Effect: This electron withdrawal lowers the pKa of the N1 and N3 nitrogens, making

the base slightly less basic.

H-Bonding: The C2-F bond is a poor hydrogen bond acceptor compared to C2-H (which

doesn't H-bond) or C2-NH2 (in GTP). However, since the C2 position in ATP is often

solvent-exposed or involved in weak hydrophobic contacts rather than critical H-bonds,

this modification is generally tolerated.

Physicochemical Profile
Feature Native ATP 2-Fluoro-ATP Impact on Binding

Substituent (C2) Hydrogen (-H) Fluorine (-F)
Minimal steric

hindrance.

Ring Electron Density Standard
Reduced (Electron

Deficient)

Slightly alters

-stacking interactions

with aromatic residues

(e.g., Phe, Tyr in

active sites).

pKa (Adenine N1) ~3.5 - 4.0 ~2.5 - 3.0

Reduced basicity;

may weaken H-bonds

if N1 is a proton

acceptor.

Stability Standard High

C-F bond is

metabolically stable;

resistant to some

deaminases.

NMR Active Nucleus None (in base) 19F

Enables direct

monitoring of

binding/turnover via

NMR.
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Binding Affinity & Biological Activity[5][6]
Kinases and ATPases (Enzymatic Substrate)
2-F-ATP is widely classified as a valid substrate for a broad spectrum of enzymes. Its

(Michaelis constant, a proxy for affinity in active systems) closely mirrors ATP.[4][5]

Myosin ATPase: 19F-NMR studies confirm that the complex of Myosin-S1 with 2-F-ADP is

structurally and dynamically indistinguishable from the native ADP complex.[2][3] The

fluorine label does not perturb the mobility of the adenine ring within the binding pocket.

Protein Kinases (PKA, CDK2): 2-F-ATP functions as a phosphate donor with

and

values typically within 2-fold of native ATP. This functional equivalence is the basis for its use
in "universal" kinase inhibitor screening.

P2X and P2Y Receptors
In the context of Purinergic receptors, C2-substitution often increases potency, but 2-Fluoro is

unique.

P2X Receptors: Unlike 2-MeS-ATP (which has a bulky methylthio group and is a potent P2X

agonist, often

more potent than ATP), 2-F-ATP retains a potency profile similar to ATP. It acts as a full
agonist.

Selectivity: The lack of steric bulk prevents 2-F-ATP from gaining the "super-agonist" status

seen with 2-MeS-ATP or Bz-ATP, making it a more faithful mimic of physiological ATP

signaling in receptor assays.

Comparative Data Summary

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://shop.carnabio.com/blogs/news/the-significance-of-atp-concentration-in-cell-free-and-cell-based-assays
https://kinaselogistics.com/news/detail/the-significance-of-atp-concentration-in-cell-free-and-cell-based-assays/
https://www.researchgate.net/publication/16349433_2-Fluoro-ATP_a_fluorinated_ATP_analog_19F_nuclear_magnetic_resonance_studies_of_the_2-fluoro-ADP_myosin_subfragment-1_complex
https://pubmed.ncbi.nlm.nih.gov/6850412/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Family 2-F-ATP Behavior
Relative Affinity vs.
ATP

Note

Ser/Thr Kinases Full Substrate 1:1 (Equivalent)

Ideal for inhibitor

screening (Ki

determination).

Myosin ATPase Full Substrate 1:1 (Equivalent)

No perturbation of

motor domain

dynamics.

P2X Receptors Agonist ~1:1

Does not show the

high potency of 2-

MeS-ATP.

RNA Polymerases Substrate High

Incorporated into RNA

transcripts with high

efficiency (approx

90% of ATP).

Experimental Methodologies
Protocol: 19F-NMR Competition Binding Assay
Objective: Determine if a test compound binds to the ATP pocket of a kinase using 2-F-ATP as

a reporter.

Principle: The 19F chemical shift of 2-F-ATP changes upon binding to the protein. A competitor

molecule displacing 2-F-ATP will restore the "free" 2-F-ATP signal.

Workflow Diagram (Graphviz):

Prepare Sample
(Kinase + 2-F-ATP)

Measure 19F NMR
(Bound State Signal)

Add Inhibitor
(Titration)

Measure 19F NMR
(Shift to Free State?)No Shift (Increase Conc.)

Calculate Ki
(Displacement Curve)

Signal Shift Observed

Click to download full resolution via product page

Caption: Workflow for 19F-NMR based competitive binding screening using 2-F-ATP as a

tracer.
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Step-by-Step Protocol:

Buffer Prep: Use a standard kinase buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM

DTT). Critical: Avoid phosphate buffers if possible to simplify proton NMR, though 19F is

unaffected.

Reference Spectrum: Dissolve 2-F-ATP (50 µM) in buffer containing 10% D2O. Record 19F

spectrum (Signal A: Free Ligand).

Protein Complex: Add Target Kinase (e.g., 2-5 µM). Incubate 10 min. Record 19F spectrum.

[1][2][3]

Observation: The 2-F-ATP peak should broaden and shift (Signal B: Bound Ligand).

Competition: Titrate the test inhibitor (0.1 µM to 100 µM).

Detection: Monitor the reappearance of the sharp "Free Ligand" peak (Signal A) and

disappearance of the "Bound" signal.

Analysis: Plot the fraction of free 2-F-ATP vs. Inhibitor concentration to determine the Ki.

Protocol: Determining Km using Transcreener®
(Functional Assay)
Objective: Validate 2-F-ATP as a substrate and determine its Km compared to ATP.

Reagents: BellBrook Labs Transcreener ADP2 FI Assay (detects ADP generation).[6]

Substrate Prep: Prepare serial dilutions of ATP (0 - 100 µM) and 2-F-ATP (0 - 100 µM) in

separate series.

Reaction:

Mix Kinase (optimized concentration) + Peptide Substrate (saturation) + Nucleotide (ATP

or 2-F-ATP).

Incubate at 30°C for 30-60 min.
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Detection: Add Transcreener ADP detection mix (Stop buffer + ADP antibody-fluorophore).

Note: 2-F-ADP (product) is recognized by most anti-ADP antibodies with similar affinity to

ADP, but this must be verified by running a standard curve with pure 2-F-ADP if available.

If not, assume 1:1 cross-reactivity or use the 19F-NMR turnover method instead.

Calculation: Convert fluorescence polarization/intensity to [ADP] formed. Plot Velocity (V) vs.

[Substrate]. Fit to Michaelis-Menten equation.[6]

Expectation:

.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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